molecular formula C12H16O3 B7994389 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

Cat. No.: B7994389
M. Wt: 208.25 g/mol
InChI Key: HAKCAEMYDOCNFI-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is a tertiary alcohol featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety attached to a pentan-2-ol backbone.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-6-12(2,13)9-4-5-10-11(7-9)15-8-14-10/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKCAEMYDOCNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde, which undergoes a condensation reaction with pentan-2-ol in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes extraction with organic solvents, followed by drying over anhydrous sodium sulfate and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Amino Alcohol Derivatives
  • 2S(-)-2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-ol Hydrochloride (): Structure: Features an amino group at C2 instead of a hydroxyl. Synthesis: Prepared via sodium borohydride reduction of a ketone precursor (84% yield). Properties: White solid; characterized by ¹H NMR (δ 1.50–1.70 ppm for pentyl chain).
Ketoamide Derivatives
  • 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides ():
    • Structure : Contains a ketoamide (C=O and N-substituted amide) instead of alcohol.
    • Synthesis : Silver-catalyzed decarboxylative acylation; Rf values 0.30–0.35 (hexane/EtOAc).
    • Properties : White solids; ¹H NMR shows benzodioxole protons at δ 6.80–7.10 ppm.
    • Key Difference : The ketoamide group increases hydrogen-bonding capacity and metabolic stability compared to the alcohol .
Fluorinated Derivatives
  • Ethyl 2-(Benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate ():
    • Structure : Fluorine atom at C2 and ester group.
    • Synthesis : HF·pyr₂a-mediated fluorination (44% yield).
    • Properties : Transparent oil; likely lower polarity than the target alcohol.
    • Key Difference : Fluorine enhances electronegativity and may improve bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Functional Groups Physical State Key Spectral Data (¹H NMR) Reference
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol C₁₂H₁₆O₃ Tertiary alcohol Not reported Expected δ 1.50–1.80 (pentyl CH₂) N/A
2S(-)-Amino alcohol derivative C₁₂H₁₆ClNO₃ Amino alcohol White solid δ 1.50–1.70 (pentyl), δ 5.90 (dioxole)
2-(Benzodioxolyl)-2-oxoacetamide (4p) C₁₆H₁₂NO₅ Ketoamide White solid δ 6.85 (dioxole), δ 8.20 (NH)
Ethyl 2-fluoroacetate derivative C₁₁H₁₁FO₄ Ester, Fluorine Transparent oil δ 4.20 (CH₂CH₃), δ 6.90 (dioxole)

Reactivity and Functional Group Transformations

  • Alcohol vs. Amine: The hydroxyl group in the target compound may undergo oxidation to a ketone, while amino derivatives () can participate in Schiff base formation.
  • Ester vs. Alcohol : Ethyl esters () are hydrolytically labile, whereas the tertiary alcohol is more stable under basic conditions.
  • Ketoamide Stability : The ketoamide group () is resistant to nucleophilic attack compared to alcohols .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula for 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is C12H14O3C_{12}H_{14}O_3, and its molecular weight is approximately 206.24 g/mol. The presence of the dioxole ring contributes to its unique reactivity and interaction with biological targets.

The primary mechanism through which 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol exerts its biological effects involves:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the S phase. This interruption prevents DNA replication and leads to apoptosis in malignant cells.
  • Apoptosis Induction : It activates apoptotic pathways by modulating proteins involved in cell survival and death, such as Bcl-2 and Bax. This results in increased apoptosis rates in various cancer cell lines .

Anticancer Activity

Research indicates that derivatives of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol demonstrate significant anticancer properties:

Cell LineIC50 (µM)Mechanism of Action
HepG22.38EGFR inhibition, apoptosis induction
HCT1161.54Cell cycle arrest
MCF74.52Mitochondrial pathway modulation
CCRF-CEMNot specifiedInduction of apoptosis through cell cycle arrest

The compound exhibits lower cytotoxicity towards normal cells, indicating a selective action against cancer cells .

Other Biological Activities

In addition to anticancer properties, studies have explored the potential antidiabetic effects of benzodioxole derivatives. For instance, certain derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting multifaceted therapeutic applications .

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol derivatives could inhibit the proliferation of various cancer cell lines while sparing normal cells. The mechanism involved both EGFR inhibition and modulation of apoptotic pathways .
  • Antidiabetic Potential : Another investigation highlighted the ability of benzodioxole derivatives to significantly reduce blood glucose levels in diabetic mice models. This suggests that compounds with similar structures may serve as leads for developing new antidiabetic medications .

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